molecular formula C17H18INO2 B4887469 N-(4-iodo-2-methylphenyl)-4-propoxybenzamide

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide

Cat. No.: B4887469
M. Wt: 395.23 g/mol
InChI Key: ILHIDIOARSPNII-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide is an organic compound characterized by the presence of an iodine atom, a methyl group, and a propoxy group attached to a benzamide structure

Preparation Methods

The synthesis of N-(4-iodo-2-methylphenyl)-4-propoxybenzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-iodo-2-methylphenol and 4-propoxybenzoic acid.

    Formation of Intermediate: The 4-iodo-2-methylphenol is first converted to 4-iodo-2-methylphenylamine through a reduction reaction.

    Amide Bond Formation: The 4-iodo-2-methylphenylamine is then reacted with 4-propoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide can undergo various chemical reactions:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The iodine atom and propoxy group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide can be compared with other similar compounds, such as:

    N-(4-iodo-2-methylphenyl)-4-methylbenzamide: This compound lacks the propoxy group, which may affect its solubility and reactivity.

    N-(4-iodo-2-methylphenyl)-2-phenylbutanamide: The presence of a phenylbutanamide group instead of a propoxybenzamide group can lead to different biological activities and applications.

    N-(4-iodo-2-methylphenyl)-2-phenoxyacetamide: The phenoxyacetamide group introduces different electronic and steric effects, influencing the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-3-10-21-15-7-4-13(5-8-15)17(20)19-16-9-6-14(18)11-12(16)2/h4-9,11H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHIDIOARSPNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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